molecular formula C17H14N2O3 B11693122 (4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

(4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione

Katalognummer: B11693122
Molekulargewicht: 294.30 g/mol
InChI-Schlüssel: DCCXPTQVFZFDSG-PTNGSMBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a methoxybenzylidene group attached to a pyrazolidine ring, which is further substituted with a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione typically involves the condensation of 3-methoxybenzaldehyde with 1-phenylpyrazolidine-3,5-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methoxybenzylidene group to a methoxybenzyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Methoxybenzyl derivatives.

    Substitution: Substituted pyrazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Wirkmechanismus

The mechanism of action of (4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3Z)-3-(3-methoxybenzylidene)-2-benzofuran-1(3H)-one
  • N-(3-methoxybenzylidene)-2,3-xylidine
  • N-(3-methoxybenzylidene)-m-toluidine

Uniqueness

(4Z)-4-(3-methoxybenzylidene)-1-phenylpyrazolidine-3,5-dione is unique due to its specific structural features, such as the combination of a methoxybenzylidene group with a pyrazolidine ring and a phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C17H14N2O3

Molekulargewicht

294.30 g/mol

IUPAC-Name

(4Z)-4-[(3-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C17H14N2O3/c1-22-14-9-5-6-12(10-14)11-15-16(20)18-19(17(15)21)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,20)/b15-11-

InChI-Schlüssel

DCCXPTQVFZFDSG-PTNGSMBKSA-N

Isomerische SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3

Kanonische SMILES

COC1=CC=CC(=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3

Löslichkeit

27.6 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.